REACTION_SMILES
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[CH3:20][CH2:21][O:22][CH2:23][CH3:24].[ClH:1].[c:2]1([CH:8]([CH:9]([NH2:10])[C:11](=[O:12])[OH:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]([CH:9]([NH2:10])[CH2:11][OH:12])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(C(=O)O)C(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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NC(CO)C(c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:20][CH2:21][O:22][CH2:23][CH3:24].[ClH:1].[c:2]1([CH:8]([CH:9]([NH2:10])[C:11](=[O:12])[OH:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]([CH:9]([NH2:10])[CH2:11][OH:12])[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)C(c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)C(c1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |